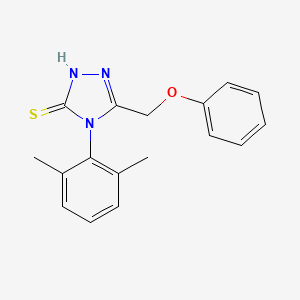![molecular formula C10H23O4PS B14132240 Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate CAS No. 89222-51-5](/img/structure/B14132240.png)
Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate typically involves the reaction of diethyl phosphite with appropriate alcohols or thiols under controlled conditions. One common method involves the Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to accelerate the reaction process and improve yields .
Chemical Reactions Analysis
Types of Reactions
Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate involves its interaction with molecular targets such as enzymes and metal ions. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates . This inhibition occurs through the formation of stable complexes with the enzyme active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonates such as diethyl phosphite, diethyl phosphonate, and various alkyl phosphonates .
Uniqueness
Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate is unique due to the presence of both hydroxy and sulfanyl groups, which confer distinct chemical properties and reactivity compared to other phosphonates . These functional groups enhance its potential for diverse applications in different fields.
Properties
CAS No. |
89222-51-5 |
|---|---|
Molecular Formula |
C10H23O4PS |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3-propan-2-ylsulfanylpropan-1-ol |
InChI |
InChI=1S/C10H23O4PS/c1-5-13-15(12,14-6-2)10(11)7-8-16-9(3)4/h9-11H,5-8H2,1-4H3 |
InChI Key |
AERCKEZKQQWIJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CCSC(C)C)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


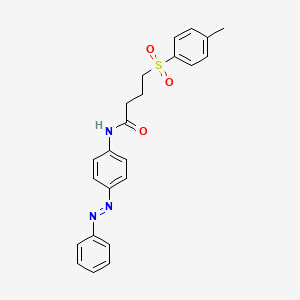
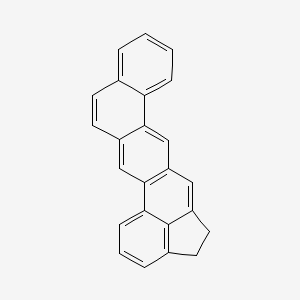
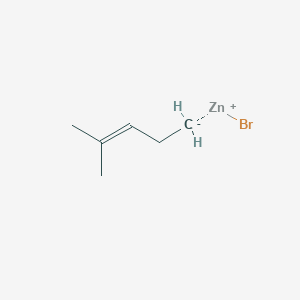
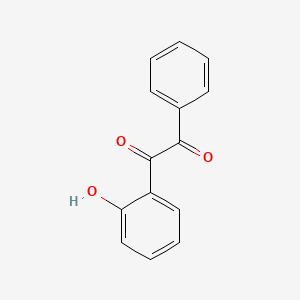
![3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol](/img/structure/B14132167.png)
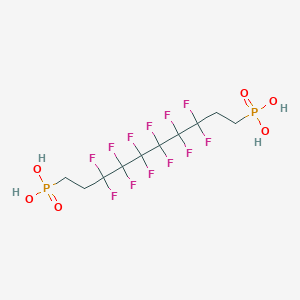

![5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14132185.png)

![2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol](/img/structure/B14132194.png)
![Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate](/img/structure/B14132195.png)
![Ethyl {4-[bis(1-methyl-4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B14132199.png)

